Cas no 36050-21-2 ((5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine)

36050-21-2 structure
Nome do Produto:(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine
N.o CAS:36050-21-2
MF:C15H12ClNO
MW:257.714882850647
MDL:MFCD17061578
CID:5249070
PubChem ID:20361859
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Benzofuranmethanamine, 5-chloro-3-phenyl-
- (5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine
-
- MDL: MFCD17061578
- Inchi: 1S/C15H12ClNO/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8H,9,17H2
- Chave InChI: KETMFCRKUHCWLU-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(Cl)C=C2C(C2=CC=CC=C2)=C1CN
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-255296-0.05g |
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |
36050-21-2 | 95% | 0.05g |
$624.0 | 2024-06-19 | |
Enamine | EN300-255296-10.0g |
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |
36050-21-2 | 95% | 10.0g |
$3191.0 | 2024-06-19 | |
Enamine | EN300-255296-0.1g |
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |
36050-21-2 | 95% | 0.1g |
$653.0 | 2024-06-19 | |
Enamine | EN300-255296-0.5g |
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |
36050-21-2 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
Enamine | EN300-255296-10g |
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |
36050-21-2 | 10g |
$3191.0 | 2023-09-14 | ||
Enamine | EN300-255296-5.0g |
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |
36050-21-2 | 95% | 5.0g |
$2152.0 | 2024-06-19 | |
Enamine | EN300-255296-0.25g |
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |
36050-21-2 | 95% | 0.25g |
$683.0 | 2024-06-19 | |
Enamine | EN300-255296-1.0g |
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |
36050-21-2 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
Enamine | EN300-255296-1g |
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |
36050-21-2 | 1g |
$743.0 | 2023-09-14 | ||
Enamine | EN300-255296-5g |
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |
36050-21-2 | 5g |
$2152.0 | 2023-09-14 |
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine Literatura Relacionada
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
36050-21-2 ((5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine) Produtos relacionados
- 497072-05-6(7-(2-methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine)
- 1361496-00-5(Ethyl 2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine-6-acetate)
- 198561-87-4(Fmoc-o-t-butyl-l-serinol)
- 2137989-10-5(2-cyclobutyl-7-methyl-2H,5H,6H,7H-pyrazolo[3,4-e][1,3]oxazine-5-thione)
- 2228863-41-8(1-(but-3-yn-1-yl)-4-(difluoromethoxy)-2-fluorobenzene)
- 1806163-93-8(4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 89-77-0(2-Amino-4-chlorobenzoic acid)
- 1203209-31-7(6-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride)
- 433305-82-9(4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate)
- 22686-80-2(1-Methyl-2-phenylquinazolin-4(1H)-one)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
